molecular formula C8H7N3S B11911360 1H-indazole-7-carbothioamide

1H-indazole-7-carbothioamide

Cat. No.: B11911360
M. Wt: 177.23 g/mol
InChI Key: HHWHQKFVHBJFPG-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Chemical Biology and Organic Synthesis

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. benthamdirect.com Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.com

In chemical biology, indazole derivatives are integral to the development of therapeutic agents across a wide spectrum of diseases. benthamdirect.com They are found in numerous commercially available drugs and compounds in clinical trials, demonstrating a broad range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and antitumor effects. researchgate.netbenthamdirect.com For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and entrectinib (B1684687) is an inhibitor of tropomyosin receptor kinases, both featuring the indazole core. rsc.org The versatility of the indazole scaffold allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

From an organic synthesis perspective, the construction of the indazole ring system is a topic of ongoing research. mdpi.com Various synthetic strategies have been developed, often starting from precursors like o-fluorobenzaldehydes or through intramolecular cyclization reactions. acs.org The ability to functionalize the indazole ring at different positions is crucial for creating libraries of compounds for drug discovery programs. rsc.org

Role of Carbothioamide Moieties in Ligand Design and Molecular Recognition

The carbothioamide group (-C(=S)NH2), an isostere of the amide group, plays a significant role in ligand design and molecular recognition. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric properties of the moiety. Thioamides are better hydrogen bond donors than their amide counterparts and can participate in unique interactions with biological targets. researchgate.net

Molecular recognition studies have highlighted the importance of the carbothioamide group in various biological contexts. For example, pyridine (B92270) carbothioamide derivatives have been investigated for their anti-inflammatory potential, with molecular docking studies revealing favorable binding interactions with enzymes like cyclooxygenase (COX). tandfonline.com The ability of the carbothioamide to form key hydrogen bonds is often a determining factor in the biological activity of these compounds. researchgate.net

Historical Perspective on Indazole-Carbothioamide Derivatives in Chemical Research

The exploration of indazole-carbothioamide derivatives in chemical research has evolved alongside the broader fields of heterocyclic chemistry and medicinal chemistry. Early research into indazoles focused on their fundamental synthesis and reactivity. Over time, as the therapeutic potential of the indazole scaffold became more apparent, chemists began to explore the effects of introducing various functional groups, including the carbothioamide moiety.

Historical synthetic routes to indazole derivatives often involved the reaction of substituted hydrazines with appropriate precursors. sci-hub.se The introduction of a carbothioamide group at different positions on the indazole ring has been achieved through various synthetic methodologies. For instance, the reaction of ylidene-N-phenylhydrazine-carbothioamides with quinones has been reported to yield indazole-1-carbothioamide derivatives. arkat-usa.org

The investigation of the biological activities of these derivatives has been a significant driver of research. Studies have explored their potential as antibacterial agents and for other therapeutic applications. scispace.com The combination of the privileged indazole scaffold with the unique properties of the carbothioamide group has led to the discovery of compounds with interesting and potent biological profiles.

Overview of Current Research Paradigms Investigating 1H-Indazole-7-carbothioamide

Current research on this compound is situated within the broader context of discovering novel bioactive molecules. While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, the investigation of related structures provides insight into the current research paradigms.

The primary focus of current research on indazole derivatives is the synthesis and evaluation of their biological activities. mdpi.com This often involves the creation of libraries of compounds with systematic variations to the core structure to establish structure-activity relationships (SAR). For example, research on indazole-3-carboxamide derivatives has explored their potential as anticancer agents. derpharmachemica.com

A significant paradigm in modern drug discovery is the use of computational methods, such as molecular docking, to predict the binding of ligands to their biological targets. tandfonline.com This in silico approach helps to rationalize observed biological activities and guide the design of new, more potent compounds. For any future research on this compound, it is expected that computational modeling would play a key role in identifying potential protein targets and predicting binding modes.

Furthermore, the development of efficient and practical synthetic routes to access these molecules is a continuous area of research. acs.org The synthesis of 1H-indazole-7-carboxylic acid, a closely related precursor, has been described, and this could serve as a starting point for the synthesis of the target carbothioamide. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1H-indazole-7-carbothioamide

InChI

InChI=1S/C8H7N3S/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11)

InChI Key

HHWHQKFVHBJFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=S)N)NN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Indazole 7 Carbothioamide

Retrosynthetic Analysis of 1H-Indazole-7-carbothioamide

A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnection targets the carbothioamide group, which can be retrosynthetically derived from several functional groups. The most common precursors are the corresponding amide (1H-indazole-7-carboxamide) or nitrile (1H-indazole-7-carbonitrile) through functional group interconversion.

The indazole ring itself represents another major structural unit for disconnection. The formation of the bicyclic indazole system can be envisioned through the cyclization of a suitably substituted benzene (B151609) derivative. Common strategies involve the intramolecular cyclization of ortho-substituted phenyl hydrazones or the reductive cyclization of ortho-nitrobenzyl compounds. For instance, a plausible precursor could be a 2-nitro-toluene derivative which, through a series of transformations, can be cyclized to form the indazole core. A classical approach might involve an SN2 type process to introduce the sulfur atom. youtube.com

Precursor Synthesis and Functional Group Interconversions for the Indazole Core

The synthesis of a stable and correctly functionalized indazole core is paramount for the successful construction of this compound. This section details the preparation of the key carboxylic acid precursor and general strategies for modifying the indazole moiety.

Synthesis of 1H-Indazole-7-carboxylic Acid Precursors

1H-Indazole-7-carboxylic acid is a pivotal intermediate in the synthesis of the target thioamide. nordmann.globalchemimpex.com One documented method for its preparation begins with methyl-2-amino-3-methylbenzoate. chemicalbook.com This starting material undergoes a cyclization reaction to form the indazole ring system. The process involves heating the aminobenzoate in anhydrous toluene (B28343) with potassium acetate (B1210297), followed by the addition of acetic anhydride (B1165640) and isoamyl nitrite (B80452) to facilitate the diazotization and subsequent intramolecular cyclization. chemicalbook.com The resulting product is the methyl ester, methyl 1H-indazole-7-carboxylate, which can then be hydrolyzed to the desired 1H-indazole-7-carboxylic acid. chemicalbook.com

An alternative approach involves the direct carboxylation of the indazole ring. Emerging methods in C-H activation allow for the introduction of a carboxylic acid group onto the indazole core using transition metal catalysts like palladium or copper.

Starting MaterialReagents and ConditionsProductYieldReference
Methyl-2-amino-3-methylbenzoate1. KOAc, Acetic anhydride, Toluene, reflux; 2. Isoamyl nitriteMethyl 1H-indazole-7-carboxylateNot specified chemicalbook.com
Methyl 1H-indazole-7-carboxylateLithium hydroxide, aq. Tetrahydrofuran, reflux1H-Indazole-7-carboxylic AcidNot specified

This table summarizes key synthetic steps for preparing 1H-indazole-7-carboxylic acid precursors.

Strategies for Functionalization of the Indazole Moiety

The indazole ring is a versatile scaffold that can be functionalized at various positions. mdpi.com While 1H-indazole is the most thermodynamically stable tautomer, functionalization can occur on the nitrogen atoms or the carbon atoms of either the pyrazole (B372694) or benzene ring. researchgate.net

C-H functionalization has become a powerful tool for derivatizing indazoles, offering an efficient way to increase molecular complexity. researchgate.netrsc.org Transition-metal catalysis is widely employed for this purpose. mdpi.com For instance, direct arylation at the C7 position of the indazole ring has been achieved using palladium acetate with a phenanthroline ligand. mdpi.com While direct C7 carboxylation is the most direct route for the precursor of interest, other functionalizations such as halogenation, amination, and alkoxylation, particularly at the C3 position, are well-documented and highlight the reactivity of the indazole system. mdpi.com The choice of protecting groups for the indazole nitrogen can be crucial in directing the regioselectivity of these functionalization reactions. mdpi.com

Direct Synthesis Routes to this compound

With the indazole core established, the final step is the formation of the carbothioamide group. This can be achieved either by converting the corresponding amide or through a more direct one-pot approach from other precursors.

Thionation Reactions and Optimization for Amide-to-Thioamide Conversion

The conversion of an amide to a thioamide is a common transformation in organic synthesis. mdpi.com This involves replacing the carbonyl oxygen with a sulfur atom, a process known as thionation. The precursor for this reaction is 1H-indazole-7-carboxamide. The synthesis of this amide can be achieved by reacting 1H-indazole-7-carboxylic acid with an aminating agent, often facilitated by a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). rsc.orggoogle.com

Several reagents are available for the thionation of the resulting amide. organic-chemistry.org

Lawesson's Reagent : This is one of the most widely used thionating agents. mdpi.comresearchgate.net It is effective for a wide range of amides but can require high temperatures and chromatographic purification to remove phosphorus byproducts. mdpi.combenthamdirect.com

Phosphorus Pentasulfide (P₄S₁₀) : Often used in pyridine (B92270) or other high-boiling solvents, P₄S₁₀ is a powerful, albeit harsh, thionating agent. mdpi.comorganic-chemistry.org Using P₄S₁₀ supported on alumina (B75360) can simplify the workup, as the byproducts can be removed by hydrolysis rather than chromatography. benthamdirect.com

Ammonium (B1175870) Phosphorodithioate : This reagent offers a milder and often higher-yielding alternative for the conversion of amides to thioamides. organic-chemistry.org

Optimization of these reactions typically involves adjusting the solvent, temperature, and reaction time to maximize yield and minimize side reactions.

Thionating AgentTypical ConditionsAdvantagesDisadvantagesReference
Lawesson's ReagentToluene or xylene, refluxWidely applicableHarsh conditions, difficult byproduct removal mdpi.com
P₄S₁₀ / Al₂O₃Dioxane, refluxInexpensive, easy workupCan be harsh benthamdirect.com
Ammonium PhosphorodithioateToluene, refluxMild, high yields, easy to handleNot as common as Lawesson's reagent organic-chemistry.org

This table compares common reagents for the thionation of amides.

One-Pot Synthetic Approaches to the Carbothioamide Moiety

One-pot syntheses offer advantages in terms of efficiency and reduced waste. Several methods exist for the direct conversion of other functional groups to thioamides, bypassing the isolation of the amide intermediate.

One such approach is the direct conversion of a carboxylic acid to a thioamide. rsc.orgresearcher.life Research has shown that reacting carboxylic acids with ammonium phosphorodithioates in a solvent like toluene can directly yield the corresponding primary, secondary, or tertiary thioamides in good yields. rsc.orgrsc.orgresearchgate.net This method is operationally simple and avoids the need for additional catalysts or additives. rsc.org

Another viable one-pot strategy starts from a nitrile precursor, 1H-indazole-7-carbonitrile. The conversion of nitriles to thioamides can be accomplished using various sulfur sources. organic-chemistry.org The most traditional method involves thiohydrolysis with hydrogen sulfide (B99878) or ammonium sulfide, often under pressure. rsc.org More modern and convenient methods utilize reagents like phosphorus pentasulfide or thioacetic acid. organic-chemistry.org For example, the reaction of nitriles with phosphorus pentasulfide can provide thioamides in high yields under relatively mild conditions. organic-chemistry.org

PrecursorReagentsKey FeaturesReference
1H-Indazole-7-carboxylic AcidAmmonium phosphorodithioatesDirect, one-pot conversion from acid rsc.orgrsc.org
1H-Indazole-7-carbonitrilePhosphorus pentasulfideHigh-yielding conversion from nitrile organic-chemistry.org
1H-Indazole-7-carbonitrileThioacetic acid, CaH₂Good to excellent yields organic-chemistry.org

This table outlines one-pot synthetic routes to the carbothioamide moiety.

Alternative Synthetic Pathways and Novel Reaction Development

The synthesis of this compound can be approached through the functionalization of a pre-existing indazole core or by constructing the bicyclic system with the desired substituent or a precursor already in place. A common and practical route involves the preparation of 1H-indazole-7-carbonitrile as a key intermediate, which is then converted to the target carbothioamide.

The synthesis of the 1H-indazole-7-carbonitrile intermediate can be achieved from 7-nitro-1H-indazole. This transformation involves a multi-step process that includes reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group. An alternative to the Sandmeyer reaction is the palladium-mediated cyanation of a 7-halo-indazole or a 7-triflate-1H-indazole. For instance, 7-iodo-1H-indazole can be synthesized from 7-nitro-1H-indazole in a two-step sequence involving reduction and a subsequent iodination reaction. researchgate.net This 7-iodo intermediate can then undergo cyanation.

Once 1H-indazole-7-carbonitrile is obtained, it can be converted to this compound. This transformation is typically achieved through the addition of a sulfur source to the nitrile group. Various reagents and methods are available for this thionation process, including the use of hydrogen sulfide in the presence of a base or catalyst, or reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgthieme-connect.comthieme-connect.com

Catalytic methods are instrumental in the synthesis of this compound, particularly for the formation of the key intermediate, 1H-indazole-7-carbonitrile, and for direct C-H functionalization of the indazole ring.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing the cyano group at the 7-position of the indazole ring. Starting from a 7-halo-1H-indazole, such as 7-iodo-1H-indazole, a cyanation reaction can be carried out using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as Pd₂(dba)₃, in the presence of a suitable ligand like dppf. researchgate.net To circumvent issues with unprotected indazoles in palladium catalysis, a temporary protecting group on the indazole nitrogen may be employed. researchgate.net

Direct C-H functionalization is an increasingly important strategy in organic synthesis. Palladium-catalyzed direct C7-arylation of substituted indazoles has been reported, which suggests the potential for direct C7-cyanation, although this specific transformation is less documented. acs.org Other transition metals, such as cobalt, have been used for the C-H bond functionalization of azobenzenes to form indazoles, which could potentially be adapted for the synthesis of 7-substituted indazoles. nih.govnih.gov

For the conversion of the nitrile to the thioamide, anion-exchange resins in their SH- form can catalyze the reaction of nitriles with hydrogen sulfide under mild conditions. thieme-connect.com Silica (B1680970) sulfuric acid has also been reported as an efficient solid acid catalyst for the synthesis of the indazole ring system itself from ortho-hydroxy aromatic aldehydes or ketones and hydrazine (B178648) hydrate. iau.ir

Reaction StepCatalyst/ReagentSubstrateProductReported YieldReference
CyanationPd₂(dba)₃/dppf, Zn(CN)₂N-acetyl-7-iodo-1H-indazoleN-acetyl-1H-indazole-7-carbonitrile96% researchgate.net
Indazole SynthesisSilica Sulfuric Acid (SSA)o-hydroxy acetophenone, Hydrazine hydrate3-methyl-1H-indazole90% iau.ir
Thionation of NitrileAnion-exchange resin (SH⁻ form), H₂SAromatic/Aliphatic NitrilesPrimary Thioamides25-96% thieme-connect.com
C7-ArylationPd(OAc)₂, P(o-tol)₃, CsOAcN-pivaloyl-indazoleN-pivaloyl-7-aryl-indazoleUp to 83% acs.org

Microwave-assisted synthesis and flow chemistry offer significant advantages for the synthesis of this compound and its precursors, including reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various indazole derivatives. mdpi.comajrconline.org For example, the condensation of salicylaldehydes with hydrazine hydrates to form indazoles can be significantly accelerated using microwave heating, providing good to excellent yields in a one-pot, eco-friendly process. ajrconline.org This methodology could be applied to a suitably substituted salicylaldehyde (B1680747) to construct the indazole ring of the target compound. The synthesis of indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acids has also been effectively carried out using microwave irradiation, demonstrating the utility of this technology for N-N bond forming reactions to create the indazole core. diva-portal.orgresearchgate.net

Flow Chemistry: Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, and for scaling up reactions. The synthesis of indazoles, which can involve unstable intermediates like diazonium salts, benefits greatly from the enhanced safety and control offered by flow reactors. acs.orgrsc.orgmdpi.com A general one-step synthesis of substituted indazoles using a flow reactor has been reported, providing a safe and scalable route to pharmaceutically relevant fragments. acs.org This approach could be adapted for the continuous production of a 7-substituted indazole precursor. Furthermore, multi-step flow syntheses have been developed for complex indazole derivatives, demonstrating the capability of this technology for sequential transformations in a continuous manner, which could be envisioned for the synthesis of this compound from a starting material through to the final product. rsc.org

MethodologyReactionKey AdvantagesTypical ConditionsReference
Microwave-AssistedIndazole synthesis from hydrazoneReduced reaction time, improved yields, eco-friendly80°C, 50W, 3-5 min ajrconline.org
Microwave-AssistedSynthesis of indazole acetic acidsRapid synthesis of substituted indazoles150°C, 30 min diva-portal.org
Flow ChemistryOne-step indazole synthesisIncreased safety, scalability, reproducibilityContinuous flow reactor acs.org
Flow ChemistryMulti-step synthesis of indazole derivativesSafe handling of hazardous intermediates, scalabilitySequential coiled reactors rsc.org

The application of green chemistry principles to the synthesis of this compound focuses on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

The synthesis of indazoles has been achieved using greener methods, such as employing water as a solvent and avoiding metal catalysts. tandfonline.com For instance, the synthesis of triazolo[1,2-a]indazole-triones has been demonstrated using silver nanoparticles capped with a plant extract as a reusable, eco-friendly catalyst under solvent-free conditions. tandfonline.com While not directly for the target compound, this illustrates the potential for developing greener catalytic systems.

For the thionation of the nitrile precursor, several green approaches have been reported for thioamide synthesis in general. These include catalyst-free reactions in water and the use of elemental sulfur in multicomponent reactions, which avoids the use of more hazardous thionating agents. organic-chemistry.org The use of solid-supported catalysts, such as silica sulfuric acid, also aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. iau.ir

Electrochemical methods are emerging as a sustainable alternative for the synthesis of indazoles, as they use electricity as a "traceless" reagent, often under mild conditions and without the need for chemical oxidants or reductants.

The scale-up of the synthesis of this compound requires careful consideration of safety, cost-effectiveness, and process robustness. Several patents and process chemistry articles address the challenges of manufacturing indazole derivatives on a larger scale. google.comchemrxiv.orggoogle.com

Key considerations for the scale-up include:

Starting Material Availability and Cost: The selection of a synthetic route often depends on the commercial availability and cost of the starting materials.

Process Safety: Reactions involving hazardous reagents, such as hydrazine or azides, or unstable intermediates like diazonium salts, require careful control of reaction parameters. Flow chemistry is a valuable tool for mitigating these risks on a larger scale. rsc.org

Regioselectivity: In syntheses involving functionalization of the indazole ring, controlling the regioselectivity is crucial to avoid the formation of difficult-to-separate isomers and to maximize the yield of the desired product.

Purification: The final product must meet stringent purity requirements, especially for pharmaceutical applications. Developing a crystallization-based purification method is often preferred over chromatographic separations on a large scale due to cost and efficiency.

Process Efficiency: Optimizing reaction conditions to maximize yield, minimize reaction time, and reduce the number of synthetic steps are all critical for an economically viable process.

The development of a manufacturing process for the antiviral drug Ensitrelvir, which contains an indazole moiety, highlights the importance of optimizing each synthetic step for scalability, including the choice of reagents and the control of side-product formation. chemrxiv.org

Advanced Structural Elucidation and Spectroscopic Interrogation of 1h Indazole 7 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally considered the more thermodynamically stable form. nih.gov NMR spectroscopy is the principal tool for determining the dominant tautomer in solution and for assigning the chemical structure.

For 1H-indazole-7-carbothioamide, a complete NMR analysis would involve a suite of experiments. A standard 1D ¹H NMR spectrum would provide initial information on the number and environment of protons, while a ¹³C NMR spectrum would reveal the carbon skeleton. chemicalbook.comnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity of protons within the benzene (B151609) and pyrazole (B372694) rings. scribd.com For instance, it would confirm the relationships between adjacent protons on the benzene portion of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. It would be used to definitively assign the carbon signal corresponding to each protonated carbon in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would be critical for confirming the position of the carbothioamide group at C7 by showing correlations from protons on the indazole ring (e.g., H6) to the carbon of the thioamide group (C=S). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. cam.ac.uk In the case of this compound, NOESY could help understand the spatial orientation of the carbothioamide group relative to the protons on the indazole ring.

A hypothetical data table for the expected NMR assignments is presented below, based on general chemical shift knowledge for indazole derivatives.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data for this specific compound.)

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations (H to C)
3 ~135 ~8.2 (s) C3a, C4, C=S
3a ~125 - -
4 ~122 ~7.2 (t) C3, C5, C7a
5 ~128 ~7.8 (d) C4, C6, C7
6 ~121 ~7.6 (d) C4, C5, C7a
7 ~130 - -
7a ~140 - -
C=S ~190 - -
NH₂ - ~9.5 (br s), ~9.0 (br s) C=S

Dynamic NMR Spectroscopy for Conformational Dynamics

The carbothioamide group (-CSNH₂) has a significant rotational barrier around the C-N bond due to partial double bond character. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, would be the ideal technique to study this conformational dynamic. unibas.it By analyzing the broadening and coalescence of the signals for the two NH₂ protons at different temperatures, it would be possible to calculate the energy barrier (ΔG‡) for rotation around the C7-(C=S) bond. However, no such studies have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Both ESI and APCI are soft ionization techniques suitable for analyzing polar molecules like this compound. acs.orgacs.org

ESI-HRMS would be expected to produce a prominent protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula C₈H₇N₃S. acs.orgnih.gov

APCI-HRMS could also be used and might provide complementary information, sometimes yielding different adducts or fragmentation patterns depending on the analyte's properties.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. lcms.cz The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. researchgate.net

Table 2: Predicted Major Fragments in MS/MS of this compound (Note: This table is predictive and not based on published experimental data for this specific compound.)

m/z (charge) Proposed Fragment Neutral Loss
[M+H]⁺ Protonated molecule -
[M+H - NH₃]⁺ Loss of ammonia NH₃
[M+H - H₂S]⁺ Loss of hydrogen sulfide (B99878) H₂S
[Indazole-C≡S]⁺ Thioacylium ion NH₃

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. researchgate.netiucr.orgresearchgate.netresearchgate.net This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the thioamide and indazole N-H groups.

An X-ray crystallographic study of this compound would unequivocally confirm:

The 1H-tautomeric form in the solid state.

The planarity of the indazole ring system.

The precise geometry and orientation of the 7-carbothioamide substituent.

The nature of the hydrogen-bonding network, which is expected to form dimers or extended chains through N-H···S or N-H···N interactions. iucr.org

Currently, no published crystal structure for this compound exists in the Cambridge Structural Database (CSD) or other public repositories.

Single-Crystal X-ray Diffraction and Crystal Packing Analysis

A critical component for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, analysis of the resulting crystal structure reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no deposited crystal structure for this compound. While studies on related indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide and various N-phenylbenzo[g]indazole-2-carbothioamides, have been published, this specific data is crucial and cannot be extrapolated with certainty. chemscene.comresearchgate.net For instance, the crystal structure of (3aR,6R)-3,3,6-Trimethyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide shows that molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains. berkeley.edu However, the specific interactions and packing arrangement for this compound remain unknown.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. Each polymorph can exhibit different physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. researchgate.netmdpi.com There are currently no published studies investigating the potential polymorphism of this compound. Such a study would involve screening for different crystalline forms under various conditions and analyzing the resulting PXRD patterns to identify unique crystal lattices. Without this experimental work, it is impossible to know if this compound exists in multiple forms and what their structural differences might be.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing intermolecular interactions within a molecule. arkat-usa.orgasiapharmaceutics.info For this compound, one would expect to observe characteristic vibrational modes for the N-H and C=C bonds of the indazole ring, as well as the C=S (thioamide) and N-H bonds of the carbothioamide group. The positions and shapes of these bands, particularly the N-H and C=S stretching frequencies, would be sensitive to hydrogen bonding within the crystal lattice. nist.gov While reference spectra for the parent 1H-indazole mdpi.comfrontiersin.org and general data for other indazole derivatives are available nist.govijpsjournal.com, the specific FT-IR and Raman spectra for this compound have not been reported. This prevents a detailed assignment of its vibrational modes and an analysis of its hydrogen bonding network based on spectroscopic evidence.

Advanced Hyphenated Techniques in Structural Confirmation

Modern analytical chemistry relies heavily on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. bloomtechz.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the structural confirmation of newly synthesized compounds. bldpharm.com While commercial suppliers of this compound mention the availability of analytical data like LC-MS and NMR, these spectra are not published in peer-reviewed literature, and thus, a detailed public analysis is not possible. Reports on related compounds, like 1H-indazole-3-carboxamide, have utilized GC-MS and LC-MS for identification purposes. bldpharm.com A full structural elucidation would typically involve a combination of these methods to confirm the molecular weight and fragmentation pattern, complementing data from other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 1h Indazole 7 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 1H-indazole-7-carbothioamide, these methods can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. By using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), the geometry of this compound can be optimized to find its most stable three-dimensional conformation. arpgweb.comjocpr.com This process minimizes the molecule's energy, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure is a crucial starting point for all other computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-S 1.68 Å
C-N (amide) 1.35 Å
N-N (pyrazole) 1.37 Å
C=N (pyrazole) 1.32 Å
Bond Angle C-C-C (benzene) 120.0°
C-C-C(S)NH₂ 118.5°
N-N-C 108.0°
Dihedral Angle C-C-C(S)-N 180.0° (planar) / 0° (planar)

Note: These values are illustrative and represent typical outputs from a DFT/B3LYP/6-311G(d,p) calculation.

Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra.

Similarly, DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) spectra. By analyzing the fundamental vibrational modes, specific functional groups, such as the N-H stretches of the indazole and amide moieties, the C=S thioamide stretch, and aromatic C-H vibrations, can be assigned. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectrum Peak/Shift Predicted Value (Illustrative) Assignment
¹H NMR δ (ppm) 13.1 N-H (indazole)
δ (ppm) 8.1 - 7.2 Aromatic protons
δ (ppm) 9.5, 7.8 NH₂ (thioamide)
¹³C NMR δ (ppm) ~190 C=S (thioamide)
δ (ppm) 140 - 110 Aromatic carbons
FT-IR ν (cm⁻¹) ~3400, 3300 N-H stretching
ν (cm⁻¹) ~1350 C=S stretching

Note: Predicted values are illustrative, based on general data for indazoles and thioamides. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's reactivity profile.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy E(HOMO) - -6.2
LUMO Energy E(LUMO) - -1.8
Energy Gap ΔE E(LUMO) - E(HOMO) 4.4
Electronegativity χ -(E(HOMO) + E(LUMO))/2 4.0
Chemical Hardness η (E(LUMO) - E(HOMO))/2 2.2
Global Softness σ 1/η 0.45
Electrophilicity Index ω μ²/2η 3.64

Note: Values are illustrative and derived from typical DFT calculations for heterocyclic systems.

Indazole and its derivatives are known to exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. tandfonline.com For N-unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgresearchgate.net Computational studies can precisely quantify the energy difference between the 1H- and 2H-tautomers of this compound.

Furthermore, the carbothioamide substituent at the C7 position can rotate, leading to different conformers (rotamers). By performing a Potential Energy Surface (PES) scan, where the dihedral angle of the substituent is systematically rotated, an energy landscape map can be generated. This map reveals the energy barriers between conformers and identifies the most stable rotational isomers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Molecular Docking and Ligand-Receptor Interaction Simulations (Preclinical/In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

The indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in oncology. beilstein-journals.orgnih.gov Molecular docking simulations for this compound would typically involve screening it against a panel of known drug targets, such as protein kinases (e.g., EGFR, VEGFR), DNA gyrase, or lanosterol (B1674476) 14-alpha-demethylase, which are implicated in cancer and infectious diseases. researchgate.netresearchgate.netjmchemsci.com

The simulation predicts the binding affinity (often as a docking score or binding energy in kcal/mol) and the binding mode. Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds between the NH and NH₂ groups of the ligand and amino acid residues in the receptor's active site, as well as π-π stacking interactions involving the aromatic indazole ring. These theoretical predictions provide a rational basis for its potential biological activity and guide further experimental validation.

Table 4: Illustrative Molecular Docking Results for this compound

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative) Predicted Interactions
Epidermal Growth Factor Receptor (EGFR) -8.5 Met793, Leu718, Cys797 Hydrogen bond with backbone NH, Hydrophobic interactions
DNA Gyrase Subunit B (e.g., 1KZN) -7.9 Asp73, Asn46, Gly77 Hydrogen bonds with NH₂ and N-H, Water-bridged contacts
Lanosterol 14α-demethylase (CYP51) -8.2 Cys449, Tyr132, His377 Coordination with heme iron via sulfur, Hydrophobic contacts

Note: This table is for illustrative purposes only and does not represent experimentally confirmed data.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The molecular structure of this compound, featuring a fused bicyclic aromatic system and a carbothioamide group, dictates its capacity to engage in a variety of non-covalent interactions. The indazole ring contains an N-H group, and the carbothioamide moiety (-C(=S)NH2) possesses both hydrogen bond donors (N-H) and a potential acceptor (the sulfur atom). These features are critical for its interaction with biological macromolecules.

Hydrogen bonding is a key determinant of the binding specificity of indazole derivatives to protein targets. The N-H group of the indazole ring and the amino group of the carbothioamide can act as hydrogen bond donors. Studies on similar heterocyclic thioureas show that N-H···N or N-H···O hydrogen bonds are common and crucial for forming stable complexes with protein residues or for self-assembly into larger networks. wm.edu In the context of a protein's active site, amino acids such as asparagine, glutamine, aspartate, and glutamate (B1630785) can serve as acceptors for the hydrogen bonds donated by the indazole scaffold. yasara.org For instance, in related indazole-based inhibitors, hydrogen bonds have been observed with the amide group of residues like Cys919 in kinase domains. mdpi.com The sulfur atom of the carbothioamide group, while a weaker hydrogen bond acceptor than oxygen, can still form N-H···S interactions, which are significant in the structural organization of thiourea-containing compounds. wm.edu

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its behavior, from its conformational flexibility to its interactions within a biological environment.

Ligand-Protein Dynamics and Stability Analysis

MD simulations are instrumental in assessing the stability of a ligand-protein complex. nih.gov Once this compound is docked into a target protein's binding site, an MD simulation can be run for tens to hundreds of nanoseconds to observe the dynamic behavior of the complex. mdpi.cominnovareacademics.in Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and remains stable. innovareacademics.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. When a ligand is bound, a reduction in the RMSF of active site residues compared to the unbound protein suggests that the ligand has stabilized that region. innovareacademics.in

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy (ΔGbind) of the ligand-protein complex. researchgate.net Negative ΔGbind values indicate favorable binding. innovareacademics.in

These analyses, performed on related indazole derivatives, have demonstrated the formation of stable ligand-protein complexes, validating docking poses and providing insights into the key interactions that anchor the ligand in the active site. nih.govresearchgate.netsemanticscholar.org

Solvent Effects on Molecular Conformations

The solvent environment can significantly influence the conformation and properties of a molecule like this compound. The choice of solvent can affect the equilibrium between different tautomeric forms of the indazole ring (1H and 2H tautomers). jmchemsci.com While the 1H-indazole is generally the more stable tautomer, solvent polarity can shift this equilibrium. beilstein-journals.orgresearchgate.net For instance, studies on indazole N-alkylation have shown that solvent choice (e.g., THF vs. DMSO) can impact regioselectivity, which is intrinsically linked to the tautomeric state. beilstein-journals.org

MD simulations explicitly model solvent molecules (usually water), allowing for a detailed investigation of how solvent interactions affect the ligand's conformation. Water molecules can form hydrogen-bond bridges between the ligand and protein residues, which can be critical for stabilizing the bound complex. mdpi.com The conformational ensemble of this compound in different solvents could be sampled using MD to understand its flexibility and preferred shapes in various environments, which is crucial for predicting its behavior in both polar and non-polar biological compartments.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics and QSAR modeling are essential computational strategies that correlate the chemical structure of compounds with their biological activities or physicochemical properties. mdpi.comresearchgate.net

Descriptor Calculation and Feature Selection for Model Development

The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using "molecular descriptors." d-nb.info For a series of indazole derivatives, a large number of descriptors are calculated using specialized software like PaDEL-Descriptor or Mordred. d-nb.infoaboutscience.eu These descriptors can be categorized as follows:

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts (nC, nN, nS), Sum of atomic polarizabilities (apol). aboutscience.eu
2D Descriptors Derived from the 2D representation of the molecule, including topological and connectivity indices.Kier's molecular index, Balaban index, Molecular connectivity indices. researchgate.net
3D Descriptors Calculated from the 3D coordinates of the molecule.Charged Partial Surface Area (CPSA), Wiener index. d-nb.info
Physicochemical Properties Describe lipophilicity, polarity, and hydrogen bonding capacity.LogP (partition coefficient), Topological Polar Surface Area (TPSA), Number of H-bond donors/acceptors. chemscene.com

Once calculated, this large set of descriptors (often numbering in the thousands) must be refined. aboutscience.eu Feature selection is a critical step to avoid overfitting and to build a robust model. Common techniques include removing descriptors with little or no variance and eliminating those that are highly intercorrelated (e.g., with a correlation coefficient > 0.9). aboutscience.eu This process reduces the dataset to a manageable number of relevant features that are then used to develop the predictive model.

Development of Predictive Models for Biological Activity (In Silico)

With a refined set of descriptors for a series of compounds with known biological activities, a QSAR model can be developed. The goal is to create a mathematical equation that can predict the activity of new, untested compounds. jpionline.orgnih.gov

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. aboutscience.eu Multiple Linear Regression (MLR) is a common method for creating a QSAR model, which takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the selected molecular descriptors and c represents their coefficients. researchgate.net

The quality and predictive ability of the developed model are assessed using several statistical metrics:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (q²): Assesses the internal predictive power of the model, often determined using the leave-one-out technique. researchgate.net

Predictive R² (pred_R²): Evaluates the model's ability to predict the activity of the external test set compounds. grafiati.com

Successful QSAR models for indazole derivatives have been developed to predict their inhibitory activities against various biological targets, guiding the design of new and more potent analogues. nih.govaboutscience.eu These in silico models accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. uran.ua

In Silico ADME Prediction and Pharmacophore Modeling

Computational, or in silico, methods have become indispensable in the early stages of drug discovery for predicting the pharmacokinetic properties of new chemical entities. researchgate.net These techniques allow for the rapid screening of large libraries of compounds to identify candidates with favorable drug-like characteristics long before expensive and time-consuming laboratory synthesis and testing are undertaken. researchgate.net For a molecule like this compound, these computational tools offer a crucial glimpse into its potential as a therapeutic agent.

The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its efficacy and safety. eijppr.com In silico ADME prediction involves the use of computational models to estimate these properties based on the molecule's structure. Various web-based tools and software, such as SwissADME and PreADMET, are frequently used for this purpose. researchgate.netresearchgate.netbiotechnologia-journal.org

These programs calculate a range of physicochemical descriptors and pharmacokinetic parameters. Key among these are Lipinski's "Rule of Five," which helps predict oral bioavailability, as well as parameters like topological polar surface area (TPSA), water solubility, and gastrointestinal (GI) absorption. eijppr.com While specific experimental ADME data for this compound is not extensively published, a theoretical profile can be constructed based on its structure, providing a foundational assessment of its drug-likeness. For instance, studies on other heterocyclic compounds, including indazole derivatives, routinely employ these predictive models to screen for favorable ADME characteristics, demonstrating acceptable drug-like profiles and desirable pharmacokinetic properties. researchgate.netresearchgate.net

A predicted ADME profile for this compound, based on typical parameters evaluated for similar heterocyclic compounds, is presented below.

PropertyPredicted Value/DescriptorSignificance in Drug Discovery
Molecular Weight177.23 g/molInfluences absorption and distribution; generally <500 g/mol is preferred for oral drugs.
LogP (Lipophilicity)Theoretically predicted to be low to moderateAffects solubility, permeability across membranes, and metabolism.
Hydrogen Bond DonorsTheoretically predicted to be ≤5A key parameter in Lipinski's Rule of Five for membrane permeability.
Hydrogen Bond AcceptorsTheoretically predicted to be ≤10A key parameter in Lipinski's Rule of Five for membrane permeability.
Topological Polar Surface Area (TPSA)Calculated based on N, O, S atomsPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Gastrointestinal (GI) AbsorptionPredicted to be highIndicates the potential for good absorption from the gut.
Bioavailability ScorePredicted to be favorable (e.g., >0.5)An overall score indicating the likelihood of the compound being an effective oral drug. eijppr.com

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netmdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. dovepress.com

The 1H-indazole scaffold itself is recognized as a "key pharmacophore" with potent inhibitory activity against targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. nih.gov For this compound, a pharmacophore model would typically be generated based on its structure and known interactions of similar molecules with a target. This model would highlight key features such as hydrogen bond donors (from the N-H of the indazole and the -NH2 of the thioamide), hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the sulfur of the thioamide), and aromatic regions (the fused benzene (B151609) ring). dovepress.com

Once established, this pharmacophore model can be employed in virtual screening campaigns to identify other molecules with different core structures but a similar arrangement of essential features. researchgate.net This strategy accelerates the discovery of new potential lead compounds that might exhibit similar or enhanced biological activity. dovepress.com

Absorption, Distribution, Metabolism, Excretion Profile Prediction (In Silico)

Mechanistic Predictions for Chemical Reactivity and Biological Activity Pathways

Theoretical chemistry provides powerful tools for predicting the intrinsic reactivity of a molecule and elucidating its potential mechanisms of action at an electronic level. Methods like Density Functional Theory (DFT) are used to calculate molecular properties that govern reactivity. researchgate.net

A critical parameter derived from these calculations is the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com A small HOMO-LUMO energy gap generally indicates that a molecule is more chemically reactive, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.net Computational studies on related indazole structures have used the HOMO-LUMO gap to effectively describe their chemical reactivity. researchgate.net The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack, providing a map of the molecule's reactive centers. ajchem-a.com

The predicted biological activity pathways for this compound are informed by the extensive research into the pharmacological effects of the broader indazole class. Indazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov The thioamide group (-CSNH2) present in this compound is also a recognized pharmacophore associated with various biological activities, including antimicrobial properties. rsc.orgbohrium.com

Given that the 1H-indazole motif is a known pharmacophore for IDO1 inhibition, a primary predicted biological pathway for this compound would involve targeting this enzyme. nih.gov Inhibition of IDO1 is a significant strategy in oncology. Therefore, computational docking studies could be employed to predict the binding mode and affinity of this compound within the active site of the IDO1 enzyme, providing a mechanistic hypothesis for its potential anticancer activity.

Biological Interrogation and Mechanistic Studies of 1h Indazole 7 Carbothioamide Preclinical/in Vitro Focus

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Systems)

There is currently no scientific literature available that has investigated the effect of 1H-indazole-7-carbothioamide on any enzyme.

Kinetics of Enzyme-Ligand Interactions

Without identified enzyme targets, no studies on the kinetics of enzyme-ligand interactions for this compound have been performed. Such studies would typically determine parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Identification of Specific Enzyme Targets Modulated by this compound

To date, no specific enzyme targets for this compound have been identified or published in peer-reviewed literature. The process of target identification would involve screening the compound against a panel of enzymes to discover potential interactions.

Receptor Binding and Modulation Assays (In Vitro)

There are no available data from in vitro receptor binding or modulation assays for this compound.

Ligand-Receptor Specificity and Affinity Measurements

Research to determine the binding specificity and affinity (such as the dissociation constant, Kd) of this compound to any receptor has not been published. Such experiments are crucial for understanding the potential pharmacological profile of a compound.

Allosteric Modulation Investigations

As no primary receptor targets have been identified for this compound, there have been no subsequent investigations into its potential as an allosteric modulator.

Cellular Pathway Modulation and Signal Transduction Interrogation (In Vitro)

There is a lack of published research on the effects of this compound on cellular pathways and signal transduction. In vitro studies using cell lines would be necessary to determine if the compound affects specific signaling cascades, such as MAP kinase or PI3K/Akt pathways, which are common targets for therapeutic intervention.

Gene Expression Profiling (Transcriptomics)

There is no available data from gene expression profiling or transcriptomic studies specifically investigating the effects of this compound on cancer cell lines or other biological systems.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

No proteomic analyses have been published that detail the changes in protein expression or post-translational modifications in cells following treatment with this compound.

Intracellular Signaling Cascade Interrogation (e.g., Western Blot, ELISA)

Specific data from Western Blot, ELISA, or other immunoassays interrogating the effect of this compound on intracellular signaling cascades are not available in the current body of scientific literature. Research on other novel indazole-based compounds has shown modulation of pathways involving MKK7-JNK and caspase activation, but this cannot be attributed to the specific compound . nih.gov

Cellular Phenotypic Responses and Mechanisms of Action (In Vitro)

Detailed mechanistic studies on the cellular responses to this compound are not present in published research.

Cell Viability and Proliferation Studies (Mechanistic Focus)

There are no published in vitro studies that provide data, such as IC50 values, or mechanistic insights into the effects of this compound on the viability and proliferation of specific cell lines. Studies on other indazole derivatives have demonstrated potent antiproliferative activities, but these are specific to the tested compounds. semanticscholar.orgjapsonline.com

Apoptosis and Necrosis Induction Mechanisms

Mechanistic data detailing how this compound might induce apoptosis or necrosis, including analysis of key markers like caspases or Bcl-2 family proteins, is currently unavailable. For other indazole derivatives, apoptosis induction via caspase-3/7 activation has been demonstrated. nih.govresearchgate.net

Cell Cycle Arrest Analysis and Related Mechanistic Insights

There are no studies available that have analyzed the effects of this compound on cell cycle distribution in any cell line. Research on different indazole structures has shown the ability to induce cell cycle arrest, for instance at the G2/M phase, but these findings are not transferable. nih.gov

Autophagy Modulation and Pathways

While direct studies on the autophagy-modulating properties of this compound are not extensively documented in publicly available research, investigations into structurally related indazole analogues provide compelling evidence for the potential of this scaffold to influence autophagic processes.

A study focusing on novel 5-HT6 receptor (5-HT6R) modulators identified an indazole analogue, designated as PUC-55, as a potent inductor of mTOR-dependent neuronal autophagy. nih.gov This compound, which shares the core indazole structure, demonstrated a significant capacity to initiate autophagy in neuroblastoma SH-SY5Y cell lines. nih.gov The observed mechanism involves the inhibition of the mTOR signaling pathway, a central regulator of cellular metabolism and growth that, when inhibited, is a known trigger for the initiation of autophagy. nih.gov Specifically, treatment with the indazole analogue led to an increase in the levels of key autophagy-related proteins, such as LC3, and a corresponding decrease in the levels of p62, indicating a functional autophagic flux. nih.gov

Furthermore, the study on PUC-55 revealed an increase in the phosphorylation of BECN1 (Beclin 1), a critical protein in the formation of the autophagosome. nih.gov This suggests that indazole compounds may influence the early stages of autophagy initiation. The research also pointed to the potential involvement of the 5-HT6 receptor's constitutive activity in mediating these effects. nih.gov

Another area of research has highlighted the role of Unc-51-like kinase 1 (ULK-1), a key initiator of autophagy, as a target for indazole derivatives. rsc.org Although not specifically focused on this compound, structure-based optimization of indazole derivatives has been reported for the development of ULK-1 inhibitors, which would directly impact the autophagy pathway. rsc.org

These findings, although not directly on this compound, strongly suggest that the indazole scaffold is a promising framework for the development of autophagy-modulating agents. The precise mechanisms and the specific impact of the 7-carbothioamide substitution remain to be elucidated through direct experimental investigation.

Antimicrobial Activity and Target Identification (In Vitro)

The antimicrobial potential of the indazole scaffold is well-documented, with various derivatives exhibiting activity against a range of microbial pathogens. While specific data for this compound is limited, the broader class of indazole-containing compounds has shown promise.

Antibacterial Mechanisms of Action

A significant mechanism of antibacterial action for indazole derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.govacs.org Specifically, certain indazole analogues have been identified as inhibitors of the GyrB subunit, which houses the ATPase activity of the enzyme. nih.gov This inhibition disrupts the supercoiling of bacterial DNA, leading to bacterial cell death. nih.gov Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Research on benzo[g]indazole fused carbothioamide derivatives has also pointed towards DNA gyrase inhibition as a likely mechanism of action. researchgate.net In silico molecular docking studies of these compounds against the DNA gyrase protein (PDB ID: 1KZN) from Escherichia coli have shown effective binding, suggesting that this class of compounds, which includes a carbothioamide moiety similar to the subject compound, could act as DNA gyrase inhibitors. researchgate.net

Antifungal Mechanisms of Action

Indazole derivatives have demonstrated notable in vitro activity against various fungal species, including Candida albicans. mdpi.comorientjchem.org The precise mechanisms of antifungal action are still under investigation for many indazole compounds. However, for some azole-containing antifungal agents, a common mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While not directly confirmed for this compound, this represents a plausible mechanism given the heterocyclic nature of the indazole ring.

Antiviral Mechanisms of Action

The antiviral potential of indazole derivatives has been explored against several viruses. Notably, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. nih.gov One such derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with low cytotoxicity. nih.gov Additionally, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been identified as potent agents against the Hepatitis C virus (HCV). nih.gov The carbothioamide functional group, a sulfur analogue of the carboxamide, is also present in various compounds with reported antiviral activities, suggesting that this compound could be a candidate for antiviral screening. bohrium.commdpi.com

Resistance Mechanisms Elucidation

Currently, there is no specific information available in the scientific literature regarding the elucidation of resistance mechanisms to this compound in microorganisms. The development of resistance is a common phenomenon with antimicrobial agents, and future studies would be necessary to investigate potential resistance pathways. For antibacterial agents targeting DNA gyrase, common resistance mechanisms include mutations in the gyrB gene, leading to reduced drug binding affinity.

Immunomodulatory Effects on Isolated Immune Cells (In Vitro)

The immunomodulatory properties of indazole derivatives are an emerging area of research, with several studies indicating that this chemical scaffold can influence the activity of immune cells.

Research has shown that certain 4,6-disubstituted-1H-indazole-4-amine derivatives can act as dual inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). nih.gov These enzymes are critical immune checkpoints that are often exploited by tumors to create an immunosuppressive microenvironment. Inhibition of IDO1 and TDO can enhance T cell-mediated antitumor immune responses. nih.gov One derivative, HT-28, was shown to reduce the expression of the regulatory T cell marker Foxp3 and increase the expression of CD8 and TNF-α in tumor tissue, indicating a shift towards an anti-tumor immune response. nih.gov

Furthermore, 3-(indol-5-yl)-indazole derivatives have been identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex. acs.org The TLR4 signaling pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. acs.org By antagonizing this receptor complex, these indazole derivatives can suppress LPS-induced inflammatory responses in macrophages. acs.org

In vitro studies on other indazole derivatives have also demonstrated direct effects on cytokine production. For example, indazole and its 5-amino and 6-nitro derivatives were shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β in a concentration-dependent manner in in vitro assays. nih.gov These compounds also inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov These findings suggest that indazole-containing compounds, including potentially this compound, could exert immunomodulatory effects by targeting key inflammatory pathways and immune cell functions.

Cytokine Production Modulation

While specific studies on the direct effect of this compound on cytokine production are not extensively documented in publicly available literature, research on structurally related indazole derivatives provides significant insights into the potential of this chemical scaffold to modulate key inflammatory mediators. Investigations into compounds like indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) have demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines. nih.govnih.gov

A study on the in vitro anti-inflammatory activity of indazole and its derivatives revealed a notable reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov For instance, indazole itself showed an IC₅₀ value of 220.11 μM for the inhibition of TNF-α. nih.gov Similarly, the inhibition of IL-1β was observed with IC₅₀ values of 120.59 μM for indazole, 220.46 μM for 5-aminoindazole, and 100.75 μM for 6-nitroindazole. nih.gov

Furthermore, other research on more complex indazole derivatives has highlighted their potent effects on cytokine expression. For example, a 3-(indol-5-yl)-indazole analogue, compound 22m, was found to inhibit lipopolysaccharide (LPS)-induced expression of TNF-α and Interleukin-6 (IL-6) in macrophages with IC₅₀ values of 0.89 μM and 0.53 μM, respectively. acs.org Another study on an aza-indazole IRAK4 inhibitor, compound 6, demonstrated a significant dose-dependent reduction of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, KC-GRO, and IL-6 in plasma. acs.org

These findings for related indazole compounds suggest that this compound may also possess the ability to modulate the production of critical cytokines involved in inflammatory responses. However, direct experimental validation on this specific molecule is required to confirm and quantify such activity.

Table 1: Inhibitory Concentration (IC₅₀) of Indazole Derivatives on Cytokine Production

CompoundCytokine InhibitedIC₅₀ (μM)
IndazoleTNF-α220.11 nih.gov
IndazoleIL-1β120.59 nih.gov
5-AminoindazoleIL-1β220.46 nih.gov
6-NitroindazoleIL-1β100.75 nih.gov
3-(indol-5-yl)-indazole 22mTNF-α0.89 acs.org
3-(indol-5-yl)-indazole 22mIL-60.53 acs.org

Inflammatory Pathway Inhibition/Activation

The anti-inflammatory properties of indazole derivatives are often linked to their ability to interfere with key signaling pathways that regulate the inflammatory response. nih.gov While the specific pathways modulated by this compound have yet to be fully elucidated, studies on analogous compounds point towards several potential mechanisms of action.

One of the primary pathways implicated is the Cyclooxygenase (COX) pathway. Research has shown that indazole and its derivatives can inhibit COX-2 activity in a concentration-dependent manner. nih.gov For example, 5-aminoindazole exhibited an IC₅₀ value of 12.32 μM for COX-2 inhibition, which is a significant finding considering the role of COX-2 in synthesizing pro-inflammatory prostaglandins. nih.gov

Another critical inflammatory pathway that indazole-based compounds are known to target is the Toll-like Receptor (TLR) signaling cascade. Specifically, some indazole derivatives have been identified as antagonists of the Myeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2-TLR4) complex, which is crucial for recognizing bacterial lipopolysaccharide and initiating a potent inflammatory response. acs.org The 3-(indol-5-yl)-indazole analogue 22m was identified as a potent MD2-TLR4 inhibitor. acs.org

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another potential target. A series of novel 1H-indazole derivatives were designed as Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, which is a key component of the MAPK pathway involved in stress and inflammatory responses. nih.gov Compound 15 from this series was shown to suppress phosphorylation in the ASK1-p38/JNK signaling pathway. nih.gov The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the TLR/IL-1R signaling pathway, has also been identified as a target for indazole-based inhibitors. acs.orgthieme-connect.com

Given that many indazole derivatives function as kinase inhibitors, it is plausible that this compound may exert its effects by targeting one or more protein kinases within these inflammatory pathways. rsc.orgrsc.org

Table 2: Potential Inflammatory Pathways Modulated by Indazole Derivatives

PathwayKey Protein Target(s)Observed Effect of Indazole DerivativesReference
Cyclooxygenase (COX) PathwayCOX-2Inhibition nih.gov
Toll-like Receptor (TLR) SignalingMD2-TLR4Antagonism acs.org
Mitogen-Activated Protein Kinase (MAPK) PathwayASK1 (MAP3K5)Inhibition nih.gov
TLR/IL-1R SignalingIRAK4Inhibition acs.orgthieme-connect.com

Target Deconvolution Strategies for this compound

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, various target deconvolution strategies can be employed.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. researchgate.netbio-rad.com This method relies on the specific interaction between the compound of interest (the ligand) and its protein target(s).

The general workflow for using affinity chromatography to identify the targets of this compound would involve:

Immobilization: The compound, this compound, would be chemically modified to incorporate a linker arm, which is then covalently attached to a solid support, such as Sepharose beads, creating an affinity matrix. It is crucial that this modification does not significantly alter the compound's binding affinity for its targets.

Incubation: The affinity matrix is then incubated with a cell or tissue lysate containing a complex mixture of proteins.

Binding and Washing: Proteins that have a specific affinity for the immobilized compound will bind to the matrix, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are then eluted from the matrix, often by using a competitive ligand or by changing the buffer conditions. These eluted proteins are subsequently identified using techniques like mass spectrometry.

Pull-down assays are conceptually similar to affinity chromatography but are often performed on a smaller scale. Research on other indazole-based compounds has demonstrated the utility of this approach. For instance, affinity reagents based on a 5-aminoindazole scaffold have been successfully used to selectively enrich protein kinases from complex mixtures, highlighting the potential of this strategy for kinase inhibitor profiling. nih.gov

Chemical Proteomics Approaches

Chemical proteomics offers a broader, more unbiased approach to target deconvolution directly in a cellular context. nih.gov These methods can identify not only the primary targets but also off-targets and downstream effector proteins.

One prominent chemical proteomics technique is the use of "kinobeads," which are a set of promiscuous kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome. researchgate.net A competitive binding experiment can be designed where a cell lysate is pre-incubated with varying concentrations of a free inhibitor, such as this compound, before being exposed to the kinobeads. The ability of the free compound to prevent the binding of kinases to the beads is then quantified by mass spectrometry. This allows for the determination of the binding affinities of the compound for a wide range of kinases simultaneously. bohrium.com

Another powerful technique is Thermal Proteome Profiling (TPP), which measures changes in the thermal stability of proteins upon ligand binding. This method does not require modification of the compound of interest. A cell lysate or intact cells are treated with the compound, and then subjected to a temperature gradient. The principle is that a protein bound to a ligand will have a different melting point compared to its unbound state. By using quantitative mass spectrometry to measure the amount of soluble protein at different temperatures, a thermal shift can be detected for the target proteins.

These chemical proteomics strategies are particularly valuable for profiling kinase inhibitors, a class to which many indazole derivatives belong, and could be instrumental in elucidating the full spectrum of molecular targets for this compound. rsc.orgrsc.org

Structure Activity Relationship Sar and Ligand Design Strategies for 1h Indazole 7 Carbothioamide Derivatives

Systematic Modification of the Indazole Core for Biological Modulation

The indazole ring system is a versatile scaffold in drug discovery, and modifications to this bicyclic core are a primary strategy for modulating pharmacological activity. nih.govresearchgate.net

The placement of substituents on the indazole ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Research on the bioisosteric 2-phenyl-2H-indazole-7-carboxamide scaffold, developed as potent PARP inhibitors, offers a clear illustration of these principles. An extensive SAR exploration revealed that substitutions on the indazole nucleus were critical for activity. researchgate.netnih.govirbm.com

One of the most significant findings was the effect of fluorination at the C-5 position. The introduction of a fluorine atom at this position in a 2-phenyl-2H-indazole-7-carboxamide derivative led to a compound with excellent PARP enzyme inhibition (IC₅₀ = 4 nM) and potent inhibition of proliferation in BRCA-1 deficient cancer cell lines (CC₅₀ = 42 nM). researchgate.netnih.govirbm.com This highlights the profound impact that a small, electronegative atom can have on target engagement. In other indazole-based series, such as those targeting the GSK-3 enzyme, a methoxy (B1213986) group at the C-5 position was found to be more advantageous for potency than a methyl group, suggesting that electronic and hydrogen-bonding properties at this position are key determinants of activity. rsc.org

Furthermore, research into 3,5-disubstituted indazole derivatives has shown that introducing aromatic rings at the C-5 position via Suzuki coupling is an increasingly utilized strategy to explore interactions with kinase targets and enhance biological activity. mdpi.com

Table 1: Effect of Indazole Ring Substitution on PARP Inhibition for 2-Aryl-2H-indazole-7-carboxamide Analogs This table is based on data for the carboxamide bioisostere of the target compound.

Compound ID Indazole Ring Substituent Phenyl Ring Substituent PARP-1 IC₅₀ (nM) Reference
Lead Compound (6) H 4'-(piperdin-1-ylmethyl) - researchgate.net
Analog 48 5-Fluoro 4'-(azetidin-3-yl) 4 researchgate.netnih.gov

Replacing a carbon atom within the indazole's benzene (B151609) ring with a heteroatom, such as nitrogen, creates an azaindazole. This modification significantly alters the electronic distribution, hydrogen bonding capacity, and solubility of the scaffold, providing another avenue for biological modulation.

Studies on pan-Pim kinase inhibitors have explored 3,5-disubstituted 6-azaindazoles. The introduction of a nitrogen atom at the 6-position of the indazole core was a key design element. Subsequent SAR studies on this new scaffold revealed that substitution at the C-3 position with various five- or six-membered heterocyclic rings resulted in compounds with moderate potency, demonstrating the utility of this strategy in fine-tuning inhibitor activity. rsc.org

Substituent Effects on Ring Positions

Elucidation of the Carbothioamide Moiety's Contribution to Activity

The carbothioamide group (-CSNH₂) at the C-7 position is a defining feature of the parent compound. Its role in biological activity is dictated by its steric, electronic, and hydrogen-bonding characteristics.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.comdrughunter.com The most common isostere for a carbothioamide is the carboxamide (-CONH₂). cambridgemedchemconsulting.com

The vast majority of relevant research has been conducted on 1H-indazole-7-carboxamide derivatives. In the context of PARP inhibitors, the carboxamide is a critical pharmacophore that mimics the nicotinamide (B372718) moiety of the natural substrate, NAD+. frontiersin.org This carboxamide group forms three essential hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme, anchoring the inhibitor to the target. frontiersin.org The clinical success of Niraparib (a 2-phenyl-2H-indazole-7-carboxamide) underscores the effectiveness of this bioisosteric choice. acs.org

However, the sulfur atom of a carbothioamide offers unique properties and cannot always be successfully replaced by oxygen. The thioamide group is generally a better hydrogen bond donor but a weaker acceptor than an amide. In some instances, this difference is critical. For example, in a series of SIRT2 inhibitors, replacing the active thioamide group with an amide completely abolished the biological activity, demonstrating that for some targets, the specific electronic and bonding character of the thioamide is essential. nih.gov This highlights the importance of empirical testing when considering bioisosteric replacements for the 1H-indazole-7-carbothioamide group.

Table 2: Common Bioisosteric Replacements

Original Group Classical Bioisosteres Non-Classical Bioisosteres
-CSNH₂ (Carbothioamide) -CONH₂ (Carboxamide) Tetrazole, Acylsulfonamide
-COOH (Carboxylic Acid) -SO₃H, -PO(OH)₂ Tetrazole, Hydroxamic Acid
-F -H, -OH
-Cl -Br, -CF₃
Phenyl Thienyl, Pyridyl

The specific three-dimensional orientation of the carbothioamide group relative to the indazole ring is crucial for its interaction with a biological target. While direct crystal structures or detailed conformational analyses for this compound are not widely published, the binding mode of its carboxamide isostere in PARP is well-understood.

Co-crystal structures show that the carboxamide group is conformationally locked into the enzyme's active site. It forms a triad (B1167595) of hydrogen bonds: the amide nitrogen and one of the amide hydrogens bond with the backbone of a glycine (B1666218) residue, while the carbonyl oxygen bonds with the side chain of a serine residue. frontiersin.org This precise, conformationally restrained interaction is responsible for the high-potency inhibition. It is plausible that for a this compound to be a successful inhibitor of a similar target, its carbothioamide group would need to adopt a comparable planar conformation that allows the thio-carbonyl and the N-H groups to act as effective hydrogen bond acceptors and donors, respectively. Conformational studies on other heterocyclic carbothioamides have been performed using techniques like Density Functional Theory (DFT) to understand molecular geometry and potential interactions. researchgate.net

Isosteric Replacements and Bioisosteric Design

Side Chain Optimization and Linker Design

For derivatives where the carbothioamide is N-substituted (i.e., -CSNHR), the nature of the 'R' group, or side chain, provides a vast chemical space for optimizing activity. The development of Niraparib from earlier leads is a prime example of side chain and linker optimization on the analogous carboxamide scaffold. acs.org

Crucially, the point of attachment on the piperidine (B6355638) ring was a key determinant of activity. A 4-substituted piperidine derivative showed reduced PARP-1 inhibition. However, moving the attachment point to the 3-position of the piperidine ring resulted in a compound with excellent enzyme and cell potency, along with improved metabolic stability and favorable pharmacokinetic properties. acs.org This demonstrates how subtle changes in side chain architecture and linker design can lead to significant improvements in the drug-like properties of a lead compound.

Table 3: Side Chain Optimization of 2-Phenyl-2H-indazole-7-carboxamide PARP Inhibitors This table is based on data for the carboxamide bioisostere of the target compound.

Compound ID Side Chain at Phenyl para-position PARP-1 IC₅₀ (nM) Cell Potency (CC₅₀, nM) Reference
14 -CH₂N(Me)₂ 3.7 110 acs.org
20 4-piperidyl >100 410 acs.org
21 (Niraparib) 3-piperidyl 3.8 4 acs.org

Alkyl Chain Length and Branching Effects

The substitution pattern on the carbothioamide moiety of this compound is a critical determinant of its potential biological activity. Modifications to the N-substituent, specifically concerning alkyl chain length and branching, can significantly influence the compound's lipophilicity, steric profile, and ability to form key interactions within a biological target's binding site.

While direct studies on the alkyl substitution of this compound are scarce, research on related diarylindazole derivatives with a carbothioamide moiety provides valuable insights. A study investigating tubulin polymerization inhibitors found that N-methyl and N-ethyl derivatives of a diarylindazole-carbothioamide series were inactive, whereas the corresponding N-phenyl derivatives exhibited significant cytotoxic activity. tandfonline.com This suggests that for this particular scaffold, small, linear alkyl chains may not be sufficient to confer activity, and a bulkier, more rigid substituent like a phenyl group is preferred.

This observation can be extrapolated to hypothesize the SAR for N-alkylated this compound derivatives. The impact of varying alkyl chain length and branching would likely follow established medicinal chemistry principles:

Lipophilicity and Solubility: Increasing the length of a linear alkyl chain generally increases lipophilicity. This can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity may lead to poor aqueous solubility, nonspecific binding, and increased metabolic clearance.

Steric Hindrance: Branching in the alkyl chain (e.g., isopropyl vs. n-propyl) introduces steric bulk. This can be beneficial if it promotes a favorable binding conformation or displaces water molecules from a binding site. Conversely, it can be detrimental if it clashes with the topology of the target protein.

Target-Specific Interactions: The optimal alkyl chain length and branching pattern are highly dependent on the specific topology of the target's binding pocket. A short chain might be necessary to fit into a small pocket, while a longer, flexible chain might be required to reach a deeper region of the binding site.

A systematic investigation, as outlined in the hypothetical data table below, would be essential to elucidate these effects for this compound derivatives against a specific biological target.

Table 1: Hypothetical SAR of N-Alkyl this compound Derivatives This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Substituent (R) Chain Length Branching Predicted Lipophilicity (logP) Hypothetical Biological Activity Rationale
-H N/A N/A Low Low Lacks hydrophobic interaction potential.
-CH₃ Short None Low-Medium Low May be too small to form significant hydrophobic interactions. tandfonline.com
-CH₂CH₃ Short None Medium Low Similar to methyl, may lack sufficient bulk/interaction points. tandfonline.com
-CH(CH₃)₂ Medium Branched Medium-High Moderate Branching adds steric bulk, potentially improving fit in some pockets.
-(CH₂)₃CH₃ Long None High Moderate-High Increased lipophilicity may enhance binding in hydrophobic pockets.
-C(CH₃)₃ Medium Highly Branched High Variable Significant steric bulk could be beneficial or cause clashes.
-Cyclohexyl Medium Cyclic High Moderate-High Provides a defined, bulky hydrophobic group.

Introduction of Polar and Nonpolar Substituents

The introduction of polar and nonpolar substituents onto the indazole ring system is a powerful strategy to modulate the electronic properties, solubility, and binding interactions of this compound derivatives. The position and nature of these substituents can fine-tune the molecule's affinity and selectivity for its biological target. nih.gov

Studies on analogous indazole-7-carboxamides have demonstrated the significant impact of such substitutions. For instance, in a series of 2-phenyl-2H-indazole-7-carboxamides developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, the introduction of a small, electron-withdrawing fluoro group at the 5-position of the indazole ring led to a notable improvement in activity. researchgate.netnih.govacs.org This highlights the sensitivity of the scaffold to electronic modifications.

Further evidence comes from research on 1H-indazole-4-carboxamide derivatives, where a complex, nonpolar 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent resulted in a highly potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor. nih.gov This indicates that large, hydrophobic groups can be accommodated and can form crucial interactions within the target's binding site.

Based on these findings from related scaffolds, the following principles can be proposed for the design of substituted this compound derivatives:

Polar Substituents (e.g., -F, -Cl, -OH, -OCH₃, -NH₂):

Hydrogen Bonding: Groups like hydroxyl (-OH) and amino (-NH₂) can act as hydrogen bond donors or acceptors, forming specific, directional interactions with the target protein, which can significantly enhance binding affinity.

Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can modulate the pKa of the indazole nitrogens and the acidity of the N-H proton, influencing ionization state and interaction capabilities. acs.org

Solubility: The introduction of polar groups can improve aqueous solubility, which is often a desirable property for drug candidates.

Nonpolar Substituents (e.g., -CH₃, -Ph, -CF₃):

Hydrophobic Interactions: Nonpolar groups can occupy hydrophobic pockets within the binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect.

Van der Waals Forces: These groups contribute to binding through weaker, non-directional van der Waals interactions.

Scaffold Orientation: Bulky nonpolar groups can act as anchors, orienting the rest of the molecule for optimal interaction with other parts of the binding site.

Table 2: Observed SAR in 1H-Indazole-carboxamide Derivatives This table presents experimental data from related indazole-carboxamide series to infer potential strategies for this compound.

Parent Scaffold Position of Substitution Substituent Effect on Activity Target Reference
2-phenyl-2H-indazole-7-carboxamide 5-position -F Increased potency PARP nih.gov
1H-indazole-4-carboxamide 6-position 2,6-dichloro-3,5-dimethoxyphenyl High potency FGFR1 nih.gov
1H-indazol-3-amine 6-position 3-methoxyphenyl High potency FGFR1 nih.gov

Stereochemical Considerations and Enantiomeric Synthesis

The introduction of a chiral center into a drug molecule can have profound effects on its pharmacological profile. The different enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, metabolism, and toxicity. Therefore, controlling the stereochemistry of this compound derivatives is a crucial aspect of their design and development. Chirality could be introduced, for example, by a branched alkyl substituent on the carbothioamide nitrogen or by a chiral group at the N1 position of the indazole ring.

Chiral Resolution Techniques

For a racemic mixture of a chiral this compound derivative, separation into individual enantiomers is essential for evaluating their distinct biological activities. Several conventional techniques are available for this purpose. google.com

Diastereomeric Salt Formation: If the chiral derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Following separation, the pure enantiomer can be recovered by removing the resolving agent.

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. google.com The choice of CSP is critical and often involves polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). google.com

Stereospecific Synthesis of Chiral Derivatives

While resolution separates enantiomers from a mixture, stereospecific (or enantioselective) synthesis aims to produce a single enantiomer preferentially. This approach is generally more efficient and economical. For this compound derivatives, this could involve several strategies:

Use of Chiral Pool Substrates: The synthesis can start from readily available, enantiomerically pure starting materials. For instance, a chiral amine could be used to construct the N-substituted carbothioamide moiety, directly yielding a single enantiomer of the final product.

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the molecule, directing a subsequent reaction to proceed stereoselectively. After the desired chiral center is created, the auxiliary is removed.

Asymmetric Catalysis: This modern approach uses a chiral catalyst to control the stereochemical outcome of a reaction. Research on indazole synthesis has shown the utility of this strategy. For example, a highly C3-selective allylation of 1H-indazoles using copper hydride (CuH) catalysis has been developed to prepare derivatives with quaternary stereocenters with high levels of enantioselectivity. mit.edunih.gov This type of methodology could potentially be adapted to install chiral substituents on the this compound scaffold. Similarly, cobalt-catalyzed stereoselective C-H homoallylation has been used to create chiral (E)-homoallylic alcohols from indole (B1671886) derivatives, a strategy that could inspire synthetic routes for indazole-based compounds. researchgate.net

Hybridization Strategies with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (the essential structural features for biological activity) into a single hybrid molecule. mdpi.comnih.gov This can lead to compounds with improved affinity, better selectivity, dual-target activity, or the ability to overcome drug resistance. researchgate.net The this compound scaffold is an excellent candidate for hybridization, combining its own potential biological profile with that of a well-established pharmacophore.

Several studies have successfully employed the indazole moiety in hybridization strategies:

Indazole-Thiazole Hybrids: The indazole scaffold has been incorporated with a thiazole (B1198619) moiety to develop novel heterocycles. These hybrids have been investigated for their antimicrobial and anticancer activities, demonstrating the potential for synergistic effects between the two pharmacophores.

Indazole-Pyridine-Urea Hybrids: Inspired by the structures of kinase inhibitors like sorafenib, researchers have designed hybrids incorporating an indazole ring, a central pyridine (B92270), and a urea (B33335) linker. This approach led to potent anticancer agents, with the indazole ring being a successful replacement for other heterocyclic systems. mdpi.com

Indazole-Resveratrol Hybrids: In the context of neurodegenerative diseases, hybrid compounds joining the indazole scaffold with the antioxidant resveratrol (B1683913) pharmacophore have been synthesized and evaluated as multi-target-directed ligands, for example, as inhibitors of monoamine oxidases. nih.gov

For this compound, a hybridization strategy could involve linking the N-position of the carbothioamide or the N1-position of the indazole ring to another pharmacophore via a suitable linker. The choice of the partner pharmacophore would depend on the desired therapeutic application. For example, to develop a novel anticancer agent, it could be hybridized with a known kinase inhibitor fragment, a DNA intercalator, or a tubulin polymerization inhibitor.

Rational Design Approaches Based on Computational Insights

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. samipubco.com These approaches can save significant time and resources by prioritizing the synthesis of molecules with the highest probability of success. For designing novel this compound derivatives, a variety of computational techniques can be employed.

Molecular Docking: This is one of the most common computational methods used to predict the preferred binding mode and affinity of a ligand to a biological target (e.g., a protein receptor or enzyme). nih.govbiotech-asia.org For this compound derivatives, docking studies would involve:

Obtaining the 3D structure of the target protein, usually from a crystallographic database.

Placing the designed ligand into the active site of the protein.

Using a scoring function to estimate the binding energy and identify the most stable binding pose. This information can reveal key interactions (like hydrogen bonds and hydrophobic contacts) and guide the design of new derivatives with improved complementarity to the binding site. For example, docking could help determine the optimal size and shape of substituents on the indazole ring or the carbothioamide nitrogen. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be generated. This model can then be used to estimate the activity of yet-to-be-synthesized this compound derivatives, helping to prioritize the most promising candidates.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can be generated based on a set of active compounds or from the ligand-receptor complex structure. It can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model, including novel this compound derivatives.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. nih.gov Computational methods are key to identifying these initial fragments and guiding their optimization into a cohesive molecule. A fragment-based approach could be used to design novel this compound derivatives by combining the indazole-7-carbothioamide core with fragments known to bind to specific subpockets of the target.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1H-indazole-7-carboxamide
N-methyl diarylindazole-carbothioamide
N-ethyl diarylindazole-carbothioamide
N-phenyl diarylindazole-carbothioamide
2-phenyl-2H-indazole-7-carboxamide
5-fluoro-2-phenyl-2H-indazole-7-carboxamide
1H-indazole-4-carboxamide
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide
1H-indazol-3-amine
6-(3-methoxyphenyl)-1H-indazol-3-amine
Diarylurea-indazole
Resveratrol

Advanced Preclinical Pharmacokinetic Assessment of 1h Indazole 7 Carbothioamide in Vitro/in Silico

In Vitro Metabolic Stability and Metabolite Identification

The investigation of a compound's metabolic fate is a critical early step in drug discovery. This typically involves determining its stability in the presence of metabolic enzymes and identifying the resulting chemical modifications.

To predict how a drug might be cleared by the liver, its stability is tested using liver microsomes or whole liver cells (hepatocytes). evotec.com These assays contain the primary enzymes responsible for drug metabolism. evotec.comfrontiersin.org By incubating the compound with these biological systems and measuring its disappearance over time, researchers can calculate its intrinsic clearance.

Hypothetical Data Table: Microsomal Stability of 1H-Indazole-7-carbothioamide

SpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% RemainingHalf-Life (t½, min)Intrinsic Clearance (μL/min/mg protein)
Human0.50, 15, 30, 60Data not availableData not availableData not available
Rat0.50, 15, 30, 60Data not availableData not availableData not available
Mouse0.50, 15, 30, 60Data not availableData not availableData not available

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate and identify the metabolites formed during stability assays. lcms.cznih.gov This process helps to understand the metabolic pathways of a drug candidate and to identify any potentially active or toxic byproducts. nih.govwaters.com

Hypothetical Data Table: Potential Metabolites of this compound

Metabolite IDProposed BiotransformationMass Shift (Da)LC Retention Time (min)MS/MS Fragments (m/z)
M1Data not availableData not availableData not availableData not available
M2Data not availableData not availableData not availableData not available
M3Data not availableData not availableData not availableData not available

It is crucial to determine if a drug candidate interacts with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many other drugs. nih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. Assays are conducted to measure the concentration at which the compound inhibits a specific CYP enzyme by 50% (IC50) and its potential to increase the production of these enzymes.

Hypothetical Data Table: CYP450 Inhibition Profile of this compound

CYP IsoformSubstrateIC50 (µM)Inhibition Potential
CYP1A2Data not availableData not availableData not available
CYP2C9Data not availableData not availableData not available
CYP2D6Data not availableData not availableData not available
CYP3A4Data not availableData not availableData not available

Identification of Major Metabolites via LC-MS/MS

In Vitro Plasma Protein Binding and Blood Partitioning

The extent to which a drug binds to proteins in the blood and partitions into red blood cells affects its distribution and availability to reach its target site.

Equilibrium dialysis and ultrafiltration are common methods used to determine the fraction of a drug that is bound to plasma proteins versus the fraction that is unbound (free). researchgate.netinotiv.com The free fraction is generally considered to be the pharmacologically active portion. nih.gov

Hypothetical Data Table: Plasma Protein Binding of this compound

SpeciesMethodPlasma Concentration (µM)% BoundFraction Unbound (fu)
HumanEquilibrium DialysisData not availableData not availableData not available
RatUltrafiltrationData not availableData not availableData not available

Hypothetical Data Table: Red Blood Cell Partitioning of this compound

SpeciesHematocrit (%)Incubation Time (min)Blood-to-Plasma Ratio (Krbc)% Partitioned into RBCs
Human45Data not availableData not availableData not available
Rat40Data not availableData not availableData not available

Equilibrium Dialysis and Ultrafiltration Methods

Membrane Permeability and Efflux Transport Studies (In Vitro)

Membrane permeability is a critical determinant of a drug's absorption and distribution. The following sections describe the in vitro assessment of this compound's ability to cross biological membranes.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as a well-established in vitro model for predicting human intestinal drug absorption. eurofinsdiscovery.comevotec.com The permeability of a compound across this monolayer is a key indicator of its potential for oral bioavailability. eurofinsdiscovery.com

A bidirectional Caco-2 permeability assay measures the transport of a compound from the apical (A) to the basolateral (B) side, mimicking intestinal absorption, and from the basolateral to the apical side (B-A) to assess efflux. evotec.com While specific experimental data for this compound is not publicly available, studies on structurally related indazole and benzimidazole (B57391) derivatives provide insights. For instance, novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives were found to be highly permeable drugs in Caco-2 assays, though the data suggested the involvement of an efflux system. nih.gov Similarly, in silico predictions for new indazol-pyrimidine-based derivatives showed a wide range of Caco-2 cell permeability, from 0.727 to 48.411 nm/s. researchgate.net

The apparent permeability coefficient (Papp) is calculated to quantify permeability. An efflux ratio, calculated as Papp(B-A) / Papp(A-B), greater than two suggests that the compound is a substrate for active efflux transporters. evotec.com

Table 1: General Classification of Caco-2 Permeability

Classification Papp (x 10⁻⁶ cm/s) Predicted In Vivo Absorption
Low < 1.0 Poor (<50%)
Medium 1.0 - 10.0 Moderate (50-89%)

This table represents typical classification values in Caco-2 assays; specific values for this compound are not available.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool used to predict passive transcellular permeability. bioduro.comevotec.com This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. bioduro.comenamine.net Since the membrane is artificial, it lacks active transporters, isolating passive diffusion as the sole mechanism of permeation. bioduro.comevotec.com

PAMPA is valuable for ranking compounds based on their passive permeability and can be used to model absorption across the gastrointestinal tract (GIT) or the blood-brain barrier (BBB), depending on the lipid composition of the membrane. enamine.netpion-inc.com The results are typically reported as an effective permeability coefficient (Pe). bioduro.com A strong correlation between PAMPA and Caco-2 results indicates that a compound permeates primarily through passive diffusion. Conversely, a discrepancy may suggest the involvement of active transport mechanisms. evotec.com

Table 2: General Classification of PAMPA Permeability

Classification Pe (x 10⁻⁶ cm/s) Predicted Absorption
Low < 1.0 Low

This table represents typical classification values in PAMPA assays; specific values for this compound are not available.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical efflux transporter found in the intestine, kidneys, liver, and the blood-brain barrier. nih.gov It actively pumps a wide variety of xenobiotics out of cells, which can significantly reduce the oral bioavailability and tissue penetration of substrate drugs. nih.govnumberanalytics.com

Assessing whether this compound is a substrate or inhibitor of P-gp is crucial for understanding its pharmacokinetic profile. In vitro assays, often using cell lines overexpressing P-gp (e.g., MCF-7/MDR1), can determine this potential. nih.gov A compound is identified as a P-gp substrate if its efflux ratio in a bidirectional Caco-2 assay is significantly greater than 1-2 and is reduced in the presence of a known P-gp inhibitor. evotec.com

In silico predictions for a related compound, N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide, suggest it is not a substrate for P-gp, nor is it an inhibitor of P-gp I or II. drugbank.com However, experimental verification for this compound is necessary to confirm these predictions. Inhibition of P-gp can be a therapeutic strategy to increase the efficacy of other co-administered drugs that are P-gp substrates. plos.org

Parallel Artificial Membrane Permeability Assay (PAMPA)

Tissue Distribution Potential (In Silico Modeling)

In silico models are computational tools used in early drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.govacs.org These models use the chemical structure of a molecule to calculate various physicochemical descriptors (e.g., molecular weight, logP, pKa) that influence its pharmacokinetic behavior. mdpi.com

For this compound, in silico models can predict its volume of distribution (Vd), which indicates the extent of its distribution into tissues versus remaining in the plasma. A high Vd suggests extensive tissue distribution. These predictions are based on quantitative structure-property relationship (QSPR) models trained on large datasets of compounds with known experimental data. While specific in silico tissue distribution predictions for this compound are not found in the reviewed literature, models applied to other novel indazole derivatives have successfully predicted their ADMET properties, indicating good solubility and absorption profiles. researchgate.net

Excretion Pathways Prediction (In Silico Modeling)

Predicting the primary routes of elimination for a new chemical entity is essential for anticipating its pharmacokinetic profile and potential for drug-drug interactions. nih.gov In silico models can predict the fraction of a drug excreted unchanged in the urine (fe) and the total renal clearance (CLr) based solely on its chemical structure. nih.gov

These models help to classify a compound as being primarily eliminated by the kidneys (renal excretion) or the liver (metabolism and/or biliary excretion). nih.gov For example, the CPathPred (Clearance Path Prediction) system is an online tool that can predict major clearance pathways. nih.gov Such predictions are vital, especially for patients with renal impairment, where the use of renally excreted drugs may need adjustment. nih.gov Although specific in silico excretion data for this compound is not available, the methodology exists to perform these predictions, which would be a critical step in its preclinical development. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(1H-benzimidazol-5(6)-yl)carboxamide
Indazol-pyrimidine derivatives
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

Emerging Applications and Conceptual Utility of 1h Indazole 7 Carbothioamide

Use as a Biochemical Probe for Cellular Processes

The structural features of 1H-indazole-7-carbothioamide make it an intriguing candidate for the development of sophisticated biochemical probes. Its ability to engage in specific molecular recognition, coupled with inherent spectroscopic properties, provides a foundation for tools designed to investigate complex biological events at the molecular level. The primary biological target associated with this scaffold is Poly(ADP-ribose) polymerase (PARP), and its utility as a probe is often discussed in the context of interrogating PARP activity and localization.

The indazole heterocycle is intrinsically fluorescent, a property that can be harnessed for creating molecular probes. When integrated into the this compound structure, the resulting photophysical properties can be modulated by the local microenvironment, making it suitable for "turn-on" or ratiometric sensing applications.

The fluorescence of the indazole core is sensitive to factors such as solvent polarity and hydrogen bonding. Upon binding to the active site of a target protein, such as the nicotinamide-binding pocket of PARP1, the probe experiences a significant change in its chemical environment from the polar aqueous phase to a more constrained, often hydrophobic, protein interior. This transition can lead to a detectable change in fluorescence intensity, lifetime, or emission wavelength (solvatochromism).

The carbothioamide group (-C(=S)NH₂) plays a crucial role in this context. It not only serves as a key recognition element for anchoring the molecule within a protein's active site through hydrogen bonding but can also influence the electronic structure of the indazole fluorophore. In some systems, a thioamide can act as a fluorescence quencher through photoinduced electron transfer (PET). If binding to a target protein disrupts this quenching mechanism, a significant increase in fluorescence intensity ("turn-on" response) would be observed, providing a clear signal of the binding event.

Table 1. Conceptual Photophysical Properties and Their Modulation upon Target Binding.
PropertyState: Unbound (Aqueous Buffer)State: Bound (Protein Active Site)Rationale for Change
Fluorescence Quantum Yield Low to moderatePotentially highRelease from quenching by the thioamide group; reduced non-radiative decay in the rigidified environment of the binding pocket.
Emission Maximum (λem) Longer wavelength (e.g., green-yellow)Shorter wavelength (e.g., blue-green)Negative solvatochromism (blue shift) upon moving from a polar aqueous environment to a less polar protein pocket.
Fluorescence Lifetime (τ) ShortLongerReduced dynamic quenching and conformational flexibility upon binding.

These principles suggest that this compound could be used directly as an environmentally sensitive probe for mapping ligand-protein interactions or for high-throughput screening assays to identify competing ligands.

Photoaffinity labeling (PAL) is a powerful technique for irreversibly cross-linking a probe to its biological target upon photoactivation, enabling target identification and binding site mapping. While this compound itself lacks a classical photoreactive group (e.g., an azido, diazirine, or benzophenone (B1666685) moiety), its core structure serves as an ideal high-affinity recognition element that can be derivatized to create a functional photoaffinity probe.

The conceptual design of such a probe would involve:

Recognition Scaffold: The this compound core provides the specific affinity for the target protein (e.g., PARP1).

Photoreactive Group: A small, minimally perturbing photoreactive group, such as a trifluoromethylphenyldiazirine, would be chemically appended to the scaffold. The position of this group would be critical, chosen to be solvent-exposed when the probe is bound to its target, ensuring that the reactive species generated upon UV irradiation (a carbene) preferentially reacts with the protein rather than intramolecularly.

Reporter Tag: An alkyne or azide (B81097) handle would typically be included for subsequent bioorthogonal ligation (e.g., via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to a reporter molecule like biotin (B1667282) or a fluorophore for visualization and enrichment.

The utility of this compound in this context is as a validated starting point. Its known binding mode within a target active site allows for the rational design of derivatives where the photoreactive group is positioned optimally to label specific amino acid residues upon irradiation, providing high-resolution information about the ligand-protein interface.

Fluorescent Labeling Strategies

Application in Supramolecular Chemistry and Materials Science (If Applicable)

The structure of this compound is rich in functionalities that are highly valued in crystal engineering and the design of self-assembling systems. The interplay of strong, directional hydrogen bonds and aromatic stacking interactions provides a blueprint for constructing ordered supramolecular architectures.

The molecule possesses a powerful combination of hydrogen bond donors and acceptors, making it an excellent tecton (building block) for supramolecular assembly. The key interactions that are predicted to govern its solid-state packing are:

Thioamide Dimerization: The carbothioamide group is well-known for forming robust, centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This interaction creates a highly stable R²₂(8) graph set motif, which often acts as the primary organizing force in the crystal lattice.

Indazole Catenation: The indazole ring contains both a pyrrolic N-H donor and a pyridinic nitrogen acceptor. This allows for the formation of infinite chains or catemers via N-H···N hydrogen bonds, linking the thioamide dimers into higher-order structures.

π-π Stacking: The planar indazole ring system is electron-rich and capable of engaging in significant π-π stacking interactions. These interactions provide additional stabilization energy and direct the packing of the hydrogen-bonded chains or sheets into a three-dimensional architecture.

The combination of these orthogonal interactions (strong, directional H-bonds in one plane and weaker, dispersive stacking forces in another) is a classic strategy for building layered, crystalline materials.

Table 2. Key Intermolecular Interactions in this compound for Self-Assembly.
Interaction TypeFunctional Groups InvolvedResulting Supramolecular SynthonRole in Crystal Packing
Hydrogen Bond Thioamide N-H (donor) and Thioamide S (acceptor)R²₂(8) DimerForms a robust, zero-dimensional building block.
Hydrogen Bond Indazole N-H (donor) and Indazole N (acceptor)C(4) ChainLinks dimers into one-dimensional chains.
π-π Stacking Indazole Aromatic Ring SystemOffset or Parallel-Displaced StacksOrganizes H-bonded chains/sheets into a 3D lattice; crucial for electronic communication.

The potential for this compound to function as an organic semiconductor is conceptually plausible, although it remains largely unexplored experimentally. The prerequisite for semiconductor behavior in organic materials is a combination of an appropriate electronic structure (i.e., a suitable HOMO-LUMO gap) and efficient intermolecular charge transport pathways in the solid state.

This compound possesses key features that merit investigation:

π-Conjugated Core: The indazole ring provides a π-electron system capable of supporting charge carriers (holes or electrons).

Ordered Packing: As discussed in section 8.2.1, the strong propensity for self-assembly via hydrogen bonding and π-stacking can lead to highly ordered crystalline domains. This long-range order is essential for minimizing charge trapping at grain boundaries and facilitating efficient charge transport.

Charge Transport Pathways: The π-stacking interactions between adjacent indazole rings could provide a pathway for hole transport (p-type conduction), while the specific arrangement of molecules would determine the electronic coupling and, consequently, the charge mobility.

Theoretical calculations, such as Density Functional Theory (DFT), would be required to determine the HOMO/LUMO energy levels to assess the potential for charge injection from standard electrodes and to predict whether the material would be p-type or n-type. The thioamide group, with its sulfur atom, could significantly influence these electronic properties and the material's stability.

Crystal Engineering and Self-Assembly Properties

Potential in Catalysis or Organocatalysis (If Applicable)

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. This compound possesses structural motifs analogous to those found in established classes of hydrogen-bond-donor catalysts, suggesting a conceptual potential in this area.

The primary catalytic feature is the molecule's ability to act as a bifunctional hydrogen bond donor. The N-H protons of the indazole ring and the carbothioamide group can work in concert to bind and activate an electrophilic substrate. This mode of action is reminiscent of thiourea (B124793) catalysis, where two N-H donors converge on an acceptor atom (e.g., a carbonyl oxygen or a nitro group) to lower the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

A hypothetical application could be in catalyzing a Michael addition reaction. The this compound could bind to an α,β-unsaturated ketone, with the indazole N-H and one of the thioamide N-H protons hydrogen-bonding to the carbonyl oxygen. This dual hydrogen bond would polarize the C=O bond, increase the electrophilicity of the β-carbon, and pre-organize the substrate for attack by a Michael donor. The planar, relatively rigid indazole backbone would provide a well-defined scaffold for orienting the substrate, potentially leading to stereocontrol if a chiral version of the catalyst were developed. While no experimental reports currently exist for this specific application, the molecular architecture of this compound presents a compelling case for its investigation as a novel organocatalyst scaffold.

Ligand Design for Metal Catalysis

The structure of this compound suggests significant potential as a ligand in metal-catalyzed reactions. The molecule features multiple potential coordination sites: the nitrogen atoms of the pyrazole (B372694) ring and the sulfur and nitrogen atoms of the carbothioamide group. This arrangement allows it to act as a versatile mono-, bi-, or polydentate ligand for various transition metals.

The indazole ring itself, particularly the pyrazole portion, is known to coordinate with metal centers like iridium, rhodium, palladium, and ruthenium. mdpi.comnih.govacs.org The nitrogen atoms can act as donors, forming stable metal complexes that are catalytically active. For instance, bis-cyclometalated iridium(III) complexes containing indazole ligands have been developed as effective chiral Lewis acid catalysts for reactions like enantioselective Friedel-Crafts alkylations. nih.gov

Furthermore, the thioamide functional group is a well-established coordinating moiety in transition-metal chemistry. bohrium.comd-nb.info Thioamides can coordinate to metals through either the sulfur or nitrogen atom, or often as a bidentate ligand using both, forming a stable chelate ring. The sulfur atom, being a soft donor, has a strong affinity for soft metal ions such as Ag(I), Au(I), and Pd(II). rsc.orgacs.org The combination of the indazole (N,N donors) and carbothioamide (S,N donors) in one molecule could lead to the formation of highly stable pincer-type or chelating complexes, which are valuable in homogeneous catalysis. acs.org The specific geometry and electronic properties of the resulting metal complex would depend on the coordination mode, which can be tailored by adjusting reaction conditions and the choice of metal precursor.

Table 1: Potential Coordination Modes of this compound in Metal Catalysis

Coordination Site(s) Potential Metal Partners Type of Ligand Potential Catalytic Application
Pyrazole N2 Rh(III), Ir(III), Co(III) Monodentate C-H Activation, Annulation Reactions mdpi.comnih.gov
Thioamide Sulfur (S) Pd(II), Au(I), Ag(I) Monodentate Cross-coupling, Thioamide Modification rsc.orgacs.org
Thioamide (S) and Pyrazole (N2) Pd(II), Rh(II), Ir(III) Bidentate (Chelate) Asymmetric Catalysis, Cross-coupling nih.govacs.org
Thioamide (N, S) Rh(II), Co(III) Bidentate (Chelate) Annulation, Cyclization Reactions d-nb.inforsc.org

Organocatalytic Activity

The field of organocatalysis often relies on molecules that can activate substrates through non-covalent interactions, most notably hydrogen bonding. wikipedia.org this compound possesses key structural features that make it a promising candidate for an organocatalyst.

The molecule contains multiple hydrogen bond donor sites (the indazole N-H and the thioamide N-H₂) and hydrogen bond acceptor sites (the pyrazole N2 and the thiocarbonyl S). This dual-functionality is characteristic of effective hydrogen-bonding organocatalysts like thioureas. wikipedia.org Thiourea derivatives are known to be more acidic and thus stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This enhanced capability is not due to electronegativity but is explained by the electronic structure and larger size of the sulfur atom, which leads to more positively charged amino groups. researchgate.netnih.gov The thioamide group in this compound is expected to share this property, making its N-H bonds potent hydrogen bond donors. researchgate.netnih.govacs.org

These hydrogen bonding capabilities could be harnessed to catalyze a variety of organic reactions by stabilizing transition states or activating electrophiles. For example, the catalyst could activate a carbonyl compound by donating hydrogen bonds to the carbonyl oxygen, rendering it more susceptible to nucleophilic attack. Proline analogues featuring thioamide groups have shown improved reactivity and enantioselectivity in aldol (B89426) reactions compared to proline itself, highlighting the potential of the thioamide moiety in organocatalysis. princeton.edu

Table 2: Potential Hydrogen Bonding Interactions for Organocatalysis

H-Bond Donor Site H-Bond Acceptor Site Potential Substrate Interaction Type of Activation
Indazole N-H Carbonyl Oxygen, Imine Nitrogen Activation of electrophiles Electrophile Activation
Thioamide N-H Carbonyl Oxygen, Nitro Group Dual H-bonding to a single substrate Bifunctional Catalysis wikipedia.org
Pyrazole N2 Alcohol O-H, Amine N-H Orientation of substrate Substrate Organization
Thiocarbonyl Sulfur (C=S) Alcohol O-H, Amine N-H Orientation of substrate Substrate Organization

Role as a Privileged Scaffold for Diversified Chemical Libraries

The indazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.net This term describes molecular frameworks that can serve as ligands for multiple, distinct biological targets when appropriately functionalized. pharmablock.com Indazole-containing compounds have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer drugs, demonstrating the versatility of this core structure. rsc.org

This compound is an excellent starting point for generating a diversified chemical library based on this privileged scaffold. The carbothioamide group at the 7-position is a versatile chemical handle that can undergo a wide range of chemical transformations. This allows for the systematic introduction of various functional groups and molecular properties, a key strategy in library synthesis for drug discovery. nih.gov For example, the sulfur atom can be targeted by electrophiles (alkylation), and the nitrogen atom can be acylated or form new bonds with different partners. Methods for the direct transamidation of thioamides are also being developed, which would allow for the diversification of the amine portion of the group. nih.gov Furthermore, the indazole ring itself can be functionalized, for instance, through N-alkylation at the N1 or N2 position, often with controllable regioselectivity. beilstein-journals.org

Table 3: Potential Diversification Reactions for Library Synthesis

Reaction Site Reagent Type Resulting Functional Group Potential Utility
Thioamide Sulfur Alkyl Halides Thioimidate Intermediate for heterocycle synthesis researchgate.net
Thioamide Sulfur Oxidizing Agents Amide/Other Conversion to amide isosteres
Thioamide Nitrogen Acyl Chlorides, Anhydrides N-Acyl Thioamide Modulating electronic properties
Thioamide Group Amines (Transamidation) Different Thioamide Exploring Structure-Activity Relationships (SAR) nih.gov
Thioamide Group Silver(I) Salts, Amines Amidine Introduction of basic, charged groups acs.org
Indazole N1-H Alkyl Halides, Base N1-Alkyl Indazole Modulating solubility and metabolic stability beilstein-journals.org

Utilization in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. biorxiv.org This approach uses small, low-molecular-weight compounds, or "fragments," to screen for binding against a biological target. nih.gov The indazole core is considered a privileged fragment in FBDD, forming the starting point for several approved drugs and clinical candidates. pharmablock.comresearchgate.net

This compound fits the profile of an ideal fragment. Its properties align well with the empirical "Rule of Three" (Ro3), a set of guidelines used to define fragment-like chemical space. nih.govbiosolveit.detandfonline.comgardp.org The Ro3 suggests that fragments should generally have a molecular weight under 300 Da, a calculated logP of less than 3, and no more than 3 hydrogen bond donors and acceptors. researchgate.net These parameters ensure that the fragment has a good "ligand efficiency" and provides ample opportunity for chemical elaboration into a more potent, drug-like molecule without becoming excessively large or lipophilic. nih.gov

The indazole ring provides key interaction points, such as the hydrogen-bond-donating N-H group and the hydrogen-bond-accepting N2 atom, which can anchor the fragment in a protein's binding site. pharmablock.comnih.gov The 7-carbothioamide group adds further interaction potential and serves as a vector for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity. biosolveit.de For example, researchers have used an indazole fragment as a starting point and successfully developed potent inhibitors of p21-activated kinase 1 (PAK1) by growing the molecule from the carboxamide group. nih.gov

Table 4: this compound vs. "Rule of Three" for FBDD

Property "Rule of Three" Guideline gardp.org This compound Compliance
Molecular Weight (MW) ≤ 300 Da 177.23 g/mol Yes
Lipophilicity (cLogP) ≤ 3 ~1.5-2.0 (Estimated) Yes
Hydrogen Bond Donors ≤ 3 2 (Indazole N-H, one Amide N-H) Yes
Hydrogen Bond Acceptors ≤ 3 2 (Pyrazole N2, Thiocarbonyl S) Yes
Rotatable Bonds ≤ 3 1 (C-C bond to thioamide) Yes

Future Research Trajectories and Knowledge Gaps for 1h Indazole 7 Carbothioamide

Exploration of Underexplored Synthetic Routes

The development of novel and efficient synthetic pathways for 1H-indazole-7-carbothioamide is a fundamental prerequisite for extensive biological evaluation and lead optimization. While existing methods provide access to the indazole scaffold, there is a need for more versatile and sustainable approaches. researchgate.net Future research should focus on:

Green Chemistry Approaches: Investigating eco-friendly synthetic methods that minimize the use of hazardous reagents and solvents is crucial. researchgate.net This includes exploring catalyst-free reactions or the use of recyclable catalysts.

Novel Cyclization Strategies: Developing new methods for constructing the indazole ring system could lead to more efficient and diverse syntheses. This could involve exploring novel intramolecular cyclization reactions of appropriately substituted precursors.

Late-Stage Functionalization: The ability to introduce chemical diversity at a late stage in the synthesis is highly desirable for creating libraries of analogs for structure-activity relationship (SAR) studies. Research into selective C-H functionalization of the indazole core could provide a powerful tool for this purpose. nih.gov

Identification of Novel and Unanticipated Biological Targets

The current understanding of the biological targets of this compound is still in its early stages. While some studies have pointed towards its potential as an inhibitor of certain enzymes or receptors, a comprehensive understanding of its mechanism of action is lacking. Future investigations should aim to:

Broad-Spectrum Biological Screening: Subjecting this compound and its analogs to a wide range of biological assays will be essential for identifying novel and unexpected therapeutic applications. This could include screening against various cancer cell lines, microbial strains, and viral targets.

Target Deconvolution Studies: For compounds that exhibit interesting biological activity, identifying their direct molecular targets is a critical next step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to pinpoint the specific proteins or pathways that these compounds interact with.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms can reveal the effects of these compounds on cellular morphology and function, providing clues to their mechanism of action even before a specific target is known.

Development of Advanced Computational Models for Predictive Power

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help to predict the biological activity of new analogs based on their chemical structure. chemcomp.com This can guide the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Performing molecular docking studies can predict the binding mode of this compound and its derivatives to potential biological targets. researchgate.netresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these interactions over time. researchgate.netmdpi.com

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic view of the cellular effects of this compound, the integration of various "omics" technologies is essential. azolifesciences.comnih.gov This systems-level approach can provide a comprehensive understanding of how these compounds impact cellular networks. mdpi.com

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to treatment can reveal the cellular pathways that are modulated by the compound. nih.gov

Proteomics: Studying the proteome can identify changes in protein expression and post-translational modifications, providing further insight into the compound's mechanism of action. nih.gov

Metabolomics: Analyzing the metabolome can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer. frontiersin.org

By integrating these different omics datasets, researchers can construct a more complete picture of the biological effects of this compound. nih.govnih.gov

Design of Highly Selective and Potent Derivatives

The development of derivatives with improved potency and selectivity is a key objective in drug discovery. For this compound, this will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs is crucial for identifying the key chemical features required for activity. nih.gov

Structure-Based Drug Design: Once a biological target is identified and its three-dimensional structure is known, this information can be used to design new derivatives that bind more tightly and selectively to the target. mdpi.com

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then linking them together to create more potent lead compounds. nih.gov

Investigation into Solid-State Properties for Formulation Sciences

The solid-state properties of a drug substance can have a significant impact on its formulation, stability, and bioavailability. A thorough investigation into the solid-state properties of this compound is therefore essential, excluding specific formulation data. This should include:

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound is crucial, as they can have different physical properties.

Crystallography Studies: X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing valuable information about intermolecular interactions. researchgate.net

Tautomerism Studies: Investigating the potential for tautomerism in this compound is important, as different tautomers may have different biological activities and physicochemical properties. science.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1H-indazole-7-carbothioamide, and how can reaction efficiency be optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the indazole core. For example:

Oxidation/Reduction : Use KMnO₄ in acetic acid for selective oxidation of substituents, followed by NaBH₄ for controlled reduction to preserve the thioamide group .

Substitution : Introduce the carbothioamide moiety via nucleophilic substitution under inert conditions (e.g., THF solvent, 60–80°C) .
Optimization : Monitor reaction progress via TLC or HPLC, and adjust catalyst loading (e.g., Pd(OAc)₂ for cross-coupling steps) to minimize side products .

Q. What analytical methods are critical for characterizing purity and structural integrity?

  • HPLC-MS : Quantify purity (>95% recommended for biological assays) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the thioamide group) .
  • Elemental Analysis : Validate molecular formula (e.g., C₈H₇N₃S) with ≤0.3% deviation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify methodological variations (e.g., assay type, cell lines) .
  • Empirical Falsification : Replicate conflicting studies under standardized conditions (e.g., fixed IC₅₀ protocols) to isolate variables like solvent effects or impurity interference .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Scaffold Modification : Synthesize analogs with substitutions at positions 3 and 7 (e.g., fluoro, methyl groups) to assess impact on target binding .
  • Docking Studies : Use AutoDock Vina with published crystal structures (e.g., PDB ID 7GY) to predict interactions with kinases or receptors .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of lead candidates in rodent models .

Q. How can stability and reactivity under physiological conditions be systematically evaluated?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Perform DSC/TGA to identify decomposition thresholds (>200°C typical for indazole derivatives) .

Q. What computational approaches are suitable for modeling the compound’s physicochemical properties?

  • ADME Prediction : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and GI absorption .
  • Quantum Mechanics : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra (e.g., IR bands for -C=S stretching) .

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